molecular formula C21H23NO5 B8233367 N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(2-ethoxyethyl)glycine

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(2-ethoxyethyl)glycine

Cat. No.: B8233367
M. Wt: 369.4 g/mol
InChI Key: LINTXMVVTWKURU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(2-ethoxyethyl)glycine” is a synthetic organic compound that belongs to the class of amino acids. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(2-ethoxyethyl)glycine” typically involves the following steps:

    Protection of the Amino Group: The amino group of glycine is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting glycine with Fmoc chloride in the presence of a base such as sodium carbonate.

    Introduction of the Ethoxyethyl Group: The ethoxyethyl group is introduced through an alkylation reaction. This involves reacting the Fmoc-protected glycine with an appropriate ethoxyethyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

“N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(2-ethoxyethyl)glycine” can undergo various chemical reactions, including:

    Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.

    Substitution: The ethoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.

    Substitution: Alkyl halides or other electrophiles can be used for substitution reactions under basic conditions.

Major Products Formed

    Deprotection: The major product is the free amino acid with the Fmoc group removed.

    Substitution: The major products depend on the substituents introduced during the reaction.

Scientific Research Applications

“N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(2-ethoxyethyl)glycine” has several applications in scientific research:

    Peptide Synthesis: The compound is used as a building block in the synthesis of peptides and proteins.

    Bioconjugation: It can be used to modify biomolecules for various applications in biochemistry and molecular biology.

    Medicinal Chemistry: The compound may be used in the development of new pharmaceuticals and therapeutic agents.

Mechanism of Action

The mechanism of action of “N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(2-ethoxyethyl)glycine” depends on its specific application:

    Peptide Synthesis: The Fmoc group protects the amino group during peptide bond formation, preventing unwanted side reactions.

    Bioconjugation: The compound can react with other biomolecules to form stable conjugates, facilitating various biochemical assays and studies.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Glycine: Similar to “N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(2-ethoxyethyl)glycine” but without the ethoxyethyl group.

    Fmoc-Amino Acids: Other amino acids protected with the Fmoc group, such as Fmoc-alanine or Fmoc-lysine.

Uniqueness

“this compound” is unique due to the presence of both the Fmoc protecting group and the ethoxyethyl group, which may confer specific properties and reactivity compared to other Fmoc-protected amino acids.

Properties

IUPAC Name

2-[2-ethoxyethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO5/c1-2-26-12-11-22(13-20(23)24)21(25)27-14-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,19H,2,11-14H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LINTXMVVTWKURU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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